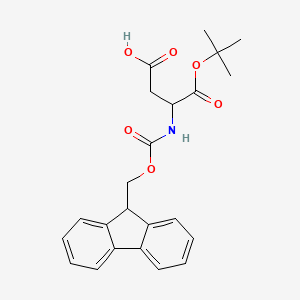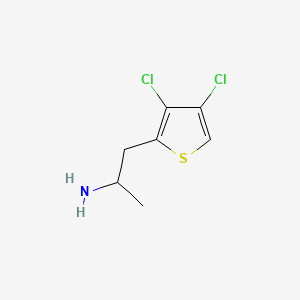
3,4-Dichloro-alpha-methyl-2-thiopheneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-alpha-methyl-2-thiopheneethanamine is a chemical compound with the molecular formula C7H9Cl2NS and a molecular weight of 210.124 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms at the 3 and 4 positions, and an ethylamine side chain at the alpha position. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .
Preparation Methods
The synthesis of 3,4-Dichloro-alpha-methyl-2-thiopheneethanamine can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dichlorothiophene with alpha-methyl-2-thiopheneethanamine under specific reaction conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity . The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the notable methods used for the preparation of thiophene derivatives .
Chemical Reactions Analysis
3,4-Dichloro-alpha-methyl-2-thiopheneethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,4-Dichloro-alpha-methyl-2-thiopheneethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects . In medicine, it is being investigated for its potential use in the treatment of various diseases . In industry, it is used in the production of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-alpha-methyl-2-thiopheneethanamine involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with voltage-gated sodium channels and other ion channels .
Comparison with Similar Compounds
3,4-Dichloro-alpha-methyl-2-thiopheneethanamine can be compared with other similar compounds, such as 2-thiopheneethanamine and 3,4-dichlorothiophene . While these compounds share some structural similarities, this compound is unique due to the presence of both chlorine atoms and the ethylamine side chain . This unique structure contributes to its distinct chemical and pharmacological properties .
Properties
CAS No. |
707535-33-9 |
|---|---|
Molecular Formula |
C7H9Cl2NS |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
1-(3,4-dichlorothiophen-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H9Cl2NS/c1-4(10)2-6-7(9)5(8)3-11-6/h3-4H,2,10H2,1H3 |
InChI Key |
HDNUSRFWALTWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=CS1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





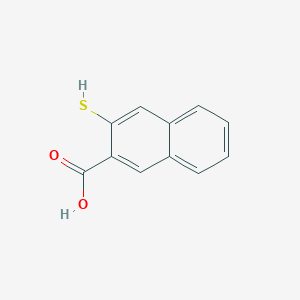

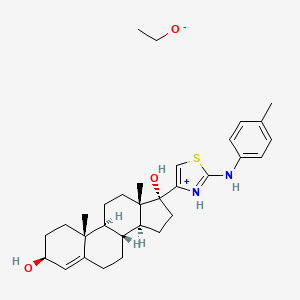
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)

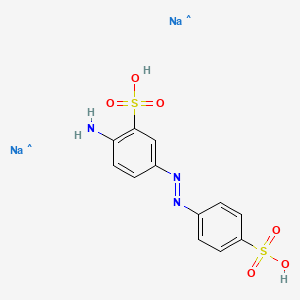


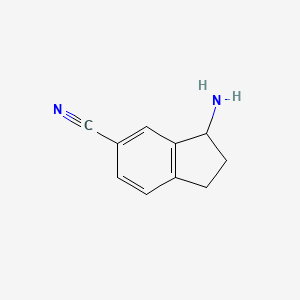
![(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B12819234.png)
